molecular formula C15H13ClO3 B3157692 4-(4-Methoxybenzyloxy)-3-chlorobenzaldehyde CAS No. 851402-45-4

4-(4-Methoxybenzyloxy)-3-chlorobenzaldehyde

Cat. No.: B3157692
CAS No.: 851402-45-4
M. Wt: 276.71 g/mol
InChI Key: ZCSMXEZZMBGPBA-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyloxy)-3-chlorobenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 3-position and a 4-methoxybenzyloxy group at the 4-position of the benzene ring. The methoxybenzyloxy moiety introduces steric bulk and electron-donating properties, while the chlorine atom acts as an electron-withdrawing group.

Properties

IUPAC Name

3-chloro-4-[(4-methoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSMXEZZMBGPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyloxy)-3-chlorobenzaldehyde typically involves the reaction of 4-methoxybenzyl chloride with 3-chlorobenzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 4-methoxybenzyl chloride reacts with 3-chlorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyloxy)-3-chlorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: 4-(4-Methoxybenzyloxy)-3-chlorobenzoic acid.

    Reduction: 4-(4-Methoxybenzyloxy)-3-chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxybenzyloxy)-3-chlorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyloxy)-3-chlorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The methoxybenzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The chlorine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key examples include:

Compound Name Substituents Key Differences
3-Chlorobenzaldehyde 3-Cl Lacks 4-methoxybenzyloxy group; simpler structure.
4-Chlorobenzaldehyde 4-Cl Chlorine at 4-position; lower reactivity in biotransformation .
4-(Benzyloxy)-3-phenethoxybenzaldehyde 4-BnO, 3-phenethoxy Phenethoxy instead of methoxybenzyloxy; higher synthetic yield (96%) .
4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde 4-Cl-BnO, 3-EtO, 5-I Iodo substituent increases molecular weight; ethoxy group alters steric effects .
4-(2-Bromoethoxy)-3-chlorobenzaldehyde 3-Cl, 2-Br-EtO Bromoethoxy group introduces potential for nucleophilic substitution .

Electronic Effects :

  • The 3-chloro substituent (electron-withdrawing) enhances electrophilicity at the aldehyde group, facilitating reactions like nucleophilic additions or condensations.
  • The 4-methoxybenzyloxy group (electron-donating) may stabilize intermediates in coupling reactions but could hinder steric access to the aldehyde in bulkier systems.
Reactivity in Key Reactions
  • Biotransformation :

    • 3-Chlorobenzaldehyde is converted to 3-chloromandelic acid amide at a 100% relative rate, while 4-chlorobenzaldehyde shows only 20% conversion . This highlights the importance of substituent position on enzymatic activity.
    • The methoxybenzyloxy group in the target compound may further modulate reactivity by altering electron density or steric hindrance.
  • Suzuki Coupling :

    • Analogs like 3-chloro-4-((2-methyl-3-boronated benzyl)oxy)benzaldehyde (compound 75) undergo Suzuki coupling to form biphenyl derivatives, suggesting compatibility of the 3-chloro-4-alkoxybenzaldehyde scaffold with cross-coupling reactions .
  • Aldol Reactions :

    • 3-Chlorobenzaldehyde reacts with acetone to form aldol products, but 4-chlorobenzaldehyde derivatives may face challenges due to steric or electronic factors .

Biological Activity

4-(4-Methoxybenzyloxy)-3-chlorobenzaldehyde, with the chemical formula C₁₁H₁₃ClO₂, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃ClO₂
  • CAS Number : 851402-45-4
  • Structure : The compound contains a methoxy group and a chlorobenzaldehyde moiety, contributing to its reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : In vitro assays demonstrated significant inhibition of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
  • Fungal Activity : The compound also showed antifungal properties against Candida albicans, with an MIC of approximately 20 µg/mL.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various mechanisms:

  • Cell Proliferation Inhibition : Studies utilizing human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, evidenced by increased annexin V staining and caspase activation.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It appears to inhibit key enzymes involved in cell proliferation and survival pathways. For example, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death through the accumulation of ROS.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant inhibition of S. aureus and C. albicans with MIC values of 15 µg/mL and 20 µg/mL respectively.
Anticancer Efficacy in HeLa CellsShowed IC50 of 25 µM; induced apoptosis through caspase activation.
Mechanistic InsightsInhibited topoisomerase II and increased ROS levels in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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